8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione
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Overview
Description
8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[45]decane-7,9-dione is a synthetic compound that belongs to the class of azaspiro compounds These compounds are characterized by a spiro-connected bicyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Intermediate: The key intermediate, 1-(2-pyrimidinyl) piperazine, is synthesized through chlorination and cyclization condensation reaction with diethanolamine as the initial material.
N-Alkylation Reaction: The intermediate is then subjected to an N-alkylation reaction with a four-carbon aliphatic chain, such as 1,4-dibromobutane, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using alkyl halides or other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce amines.
Scientific Research Applications
8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets serotonin receptors, particularly the 5-HT1A receptor, which plays a crucial role in regulating mood and anxiety.
Pathways Involved: By binding to these receptors, the compound modulates the release of neurotransmitters, leading to anxiolytic and antidepressant effects.
Comparison with Similar Compounds
Similar Compounds
Buspirone: An azaspiro compound with a similar structure, used as an anxiolytic agent.
8-[4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione: Another related compound with potential therapeutic applications.
Uniqueness
8-{4-[(3-Hydroxypropyl)amino]butyl}-8-azaspiro[4.5]decane-7,9-dione is unique due to its specific substitution pattern and the presence of a hydroxypropyl group, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
CAS No. |
189351-67-5 |
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Molecular Formula |
C16H28N2O3 |
Molecular Weight |
296.40 g/mol |
IUPAC Name |
8-[4-(3-hydroxypropylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C16H28N2O3/c19-11-5-9-17-8-3-4-10-18-14(20)12-16(13-15(18)21)6-1-2-7-16/h17,19H,1-13H2 |
InChI Key |
MBCBSHFKPSALHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCNCCCO |
Origin of Product |
United States |
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